1-(2-Chloro-5-fluoro-4-pyrimidinyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluoro-4-pyrimidinyl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound features a pyrimidine ring substituted with chlorine and fluorine atoms, attached to an indoline moiety. The unique structure of this compound makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluoro-4-pyrimidinyl)indoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-fluoro-4-pyrimidine with indoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluoro-4-pyrimidinyl)indoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form indole derivatives, while reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation can produce indole-2-carboxylic acid derivatives.
Scientific Research Applications
1-(2-Chloro-5-fluoro-4-pyrimidinyl)indoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoro-4-pyrimidinyl)indoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(2-chloro-4-pyrimidinyl)indoline
- 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
1-(2-Chloro-5-fluoro-4-pyrimidinyl)indoline is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which can influence its reactivity and biological activity. This dual substitution pattern is less common and can provide distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C12H9ClFN3 |
---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
1-(2-chloro-5-fluoropyrimidin-4-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C12H9ClFN3/c13-12-15-7-9(14)11(16-12)17-6-5-8-3-1-2-4-10(8)17/h1-4,7H,5-6H2 |
InChI Key |
SUIUQTRXVIYCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.